molecular formula C22H27N3O3S B6583182 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide CAS No. 1252821-44-5

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide

Cat. No.: B6583182
CAS No.: 1252821-44-5
M. Wt: 413.5 g/mol
InChI Key: BJEDUPAWPVFZKL-UHFFFAOYSA-N
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Description

The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethylbenzyl group at position 3 and an acetamide moiety linked to a branched 3-methylbutyl chain at position 1.

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-14(2)7-9-23-19(26)13-24-18-8-10-29-20(18)21(27)25(22(24)28)12-17-6-5-15(3)16(4)11-17/h5-6,8,10-11,14H,7,9,12-13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEDUPAWPVFZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Target Compound: Thieno[3,2-d]pyrimidine (fused thiophene-pyrimidine) with 2,4-diketone functionality .
  • Analog 1 () : Simple pyrimidine (2,4-dioxo) lacking fused thiophene, substituted with bis-(2-hydroxyethyl) groups on the acetamide chain .
  • Analog 2 () : Pyrazolo[3,4-d]pyrimidine core combined with chromen-4-one and fluorophenyl substituents, emphasizing kinase-targeting motifs .
  • Analog 3 () : Pyrimidine derivative with thietane-3-yloxy and thioacetate groups, highlighting sulfur-based modifications .

Substituent Analysis

Compound Key Substituents Impact on Properties
Target Compound 3,4-Dimethylbenzyl (lipophilic), 3-methylbutyl (branched alkyl) Increased lipophilicity (predicted logP >3) and potential for enhanced membrane permeability .
Analog 1 () Bis-(2-hydroxyethyl) acetamide Higher solubility due to polar hydroxyethyl groups (Rf = 0.4 in 15% MeOH/DCM) .
Analog 3 () Fluorophenyl, chromen-4-one Improved target binding (kinase inhibition inferred from fluorinated aromatics) .
Analog 4 () Thietane-3-yloxy, thioacetate Enhanced metabolic stability via sulfur incorporation .

Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound : Predicted low aqueous solubility due to bulky lipophilic groups (3,4-dimethylbenzyl and 3-methylbutyl). Comparable to Analog 3 (), which has a high melting point (302–304°C) due to crystallinity from fluorophenyl groups .
  • Analog 1 () : Demonstrated moderate solubility (Rf = 0.4) via hydroxyethyl groups, contrasting with the target’s hydrophobicity .

Thermal Stability

  • Analog 3 () : High melting point (302–304°C) suggests strong intermolecular forces, likely absent in the target compound due to flexible alkyl chains .
  • Analog 4 () : Thioacetate and thietane groups may reduce thermal stability compared to the target’s acetamide .

Pharmacological Activity (Inferred)

  • Protease Modulation: The thieno[3,2-d]pyrimidine core resembles HIV protease inhibitor scaffolds, though this requires experimental validation .

Comparison with Analogs

  • Analog 1 (): Mitsunobu reaction or hydroxyethylation via epoxide opening .
  • Analog 3 () : Suzuki-Miyaura coupling for boronate intermediates (e.g., 2,3-dimethyl-6-boronate indazole) .
  • Analog 4 () : Thiol-ene click chemistry for thietane incorporation .

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